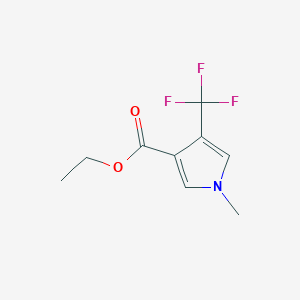

1-甲基-4-(三氟甲基)-1H-吡咯-3-羧酸乙酯

描述

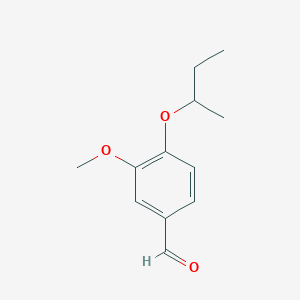

Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and electronic properties. The trifluoromethyl group in the compound suggests potential for increased metabolic stability and lipophilicity, which can be advantageous in drug design .

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates have been synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, showcasing a solvent-free approach that enhances reaction efficiency . Similarly, the synthesis of related compounds often involves condensation reactions, as seen with ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, which is formed by condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and benzohydrazide .

Molecular Structure Analysis

The molecular structure and properties of pyrrole derivatives have been extensively studied using quantum chemical calculations, such as density functional theory (DFT). These studies provide insights into the thermodynamic parameters, indicating that the formation of these compounds is typically exothermic and spontaneous at room temperature [

科学研究应用

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one

- Application Summary: Pyrazoles have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs . Fluorinated fused-ring pyrazoles may also possess medicinally useful properties .

- Methods of Application: The acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .

- Results or Outcomes: This isomeric pyrazole was obtained in yields ranging from 4–24% .

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent

- Application Summary: Fluorine containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethoxy group is finding increased utility as a substituent in bioactives .

- Methods of Application: The review focuses on the synthesis, properties, and reactivity of the trifluoromethoxy group .

- Results or Outcomes: Currently about 15% of the pesticides listed in the 13th edition of the Pesticide Manual contain at least one fluorine atom .

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent

- Application Summary: The trifluoromethoxy group is finding increased utility as a substituent in bioactives . It’s used in chemical biology and materials chemistry .

- Methods of Application: The review focuses on the synthesis, properties, and reactivity of the trifluoromethoxy group .

- Results or Outcomes: Currently about 15% of the pesticides listed in the 13th edition of the Pesticide Manual contain at least one fluorine atom .

-

Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations

- Application Summary: Aryl trifluoromethyl diazoalkanes and diazirines have become unique reactants in synthetic methodology . They are efficient compounds for creating carbon−carbon and carbon−heteroatom bonds that would be difficult to reach otherwise .

- Methods of Application: This Perspective highlights the synthetic applications of these reactants as precursors of stabilized metal carbenes .

- Results or Outcomes: Applications in medicinal chemistry (i.e., as photoaffinity probes), surface chemistry (i.e., for analyte immobilization), and polymer cross-linking have been found with trifluoromethyl diazirines .

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent

- Application Summary: The trifluoromethoxy group is finding increased utility as a substituent in bioactives . It’s used in chemical biology and materials chemistry .

- Methods of Application: The review focuses on the synthesis, properties, and reactivity of the trifluoromethoxy group .

- Results or Outcomes: Currently about 15% of the pesticides listed in the 13th edition of the Pesticide Manual contain at least one fluorine atom .

-

Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations

- Application Summary: Aryl trifluoromethyl diazoalkanes and diazirines have become unique reactants in synthetic methodology . As privileged compounds containing CF3 groups and ease of synthetic access, aryl trifluoromethyl diazoalkanes and diazirines have been highlighted for their versatility in applications toward a wide range of synthetic transformations .

- Methods of Application: This Perspective highlights the synthetic applications of these reactants as precursors of stabilized metal carbenes .

- Results or Outcomes: Applications in medicinal chemistry (i.e., as photoaffinity probes), surface chemistry (i.e., for analyte immobilization), and polymer cross-linking have been found with trifluoromethyl diazirines .

安全和危害

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound.

未来方向

This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.

属性

IUPAC Name |

ethyl 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2/c1-3-15-8(14)6-4-13(2)5-7(6)9(10,11)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVLPDQUSSTVGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=C1C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)

![tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1321330.png)